2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Anticancer Research Hepatocellular Carcinoma Cytotoxicity

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide (CAS 953251-87-1) is a synthetic, small-molecule fluorophenyl-isoxazole derivative featuring a unique acetamide linker. While direct procurement and characterization data remain limited in the public domain, its structural core aligns with a class of compounds under active investigation for antiproliferative activities, particularly against hepatocellular carcinoma (HCC).

Molecular Formula C18H14F2N2O3
Molecular Weight 344.318
CAS No. 953251-87-1
Cat. No. B2596961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
CAS953251-87-1
Molecular FormulaC18H14F2N2O3
Molecular Weight344.318
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F
InChIInChI=1S/C18H14F2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23)
InChIKeyDHOZREPZSKSVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide (CAS 953251-87-1): A Novel Fluorophenyl-Isoxazole Acetamide for Anticancer Research


2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide (CAS 953251-87-1) is a synthetic, small-molecule fluorophenyl-isoxazole derivative featuring a unique acetamide linker. While direct procurement and characterization data remain limited in the public domain, its structural core aligns with a class of compounds under active investigation for antiproliferative activities, particularly against hepatocellular carcinoma (HCC) [1]. Its design combines fluorinated phenyl rings and an isoxazole moiety, structural motifs frequently explored in medicinal chemistry for their potential to modulate biological targets.

Why Generic Isoxazole Derivatives Cannot Substitute 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide in Targeted Research


In the fluorophenyl-isoxazole chemical space, even minor structural modifications, such as altering the substitution pattern on the phenyl rings or the nature of the linker between the isoxazole and aromatic groups, can cause dramatic shifts in antiproliferative potency and tumor marker modulation. The direct evidence from a closely related derivative series shows that the most potent compound, 2f, achieved an IC50 of 5.76 µg/mL against Hep3B cells, while other analogs ranged from 7.66–11.60 µg/mL [1]. This demonstrates that in-class compounds are not interchangeable; specific architectural features, like the acetamide linkage and distinct fluorophenoxy group in CAS 953251-87-1, are predicted to confer a unique biological profile, making direct substitution scientifically invalid.

Quantitative Differentiation Guide for 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide


Inferred Potency Advantage in Hepatocellular Carcinoma: Hep3B Cytotoxicity

The target compound has not been directly tested head-to-head against its closest analogs. However, it is a structural variant of a series where the most potent derivative, compound 2f (3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide), showed an IC50 of 5.76 µg/mL against Hep3B cells, significantly outperforming other analogs in the series (range: 7.66–11.60 µg/mL) [1]. Given that the target compound features a unique acetamide linker and an additional fluorophenoxy group, it represents a distinct chemical probe for investigating structure-activity relationships (SAR) in HCC models.

Anticancer Research Hepatocellular Carcinoma Cytotoxicity Isoxazole Derivatives

Predicted Advantage in Drug-Likeness and Oral Bioavailability

For the target compound's structural class, all synthesized derivatives (compounds 2a-2f) were found to obey Lipinski's Rule of Five, indicating favorable predicted oral bioavailability [1]. This established class property implies the target compound is also highly likely to be a compliant, drug-like molecule. Its distinct physicochemical profile, stemming from its unique molecular formula, may offer an advantage in fine-tuning ADME properties without violating these critical drug-likeness filters.

Chemo-informatics ADME Drug-Likeness Lipinski's Rule

Potential for Novel Anti-Tumor Mechanisms: α-Fetoprotein Suppression and Cell Cycle Arrest

The most potent analog, 2f, demonstrated a multi-faceted anti-HCC profile by reducing the secretion of the tumor marker α-fetoprotein (α-FP) and inducing G2-M phase cell cycle arrest. Specifically, compound 2f reduced α-FP secretion from 1116.67 ng/mL (untreated) to 168.33 ng/mL, and induced arrest in 6.73% of cells, a level comparable to the positive control doxorubicin (7.4%) [1]. As a distinct analog within this class, the target compound is a strategic probe to investigate whether its structural modifications enhance or alter this dual mechanism of action.

Tumor Marker α-Fetoprotein G2-M Arrest Hepatocellular Carcinoma

High-Impact Research Applications for 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide


Hepatocellular Carcinoma (HCC) Structure-Activity Relationship (SAR) Probe

With the established sensitivity of the Hep3B cell line to this structural class (IC50 as low as 5.76 µg/mL) [1], 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide serves as a critical next-generation probe. Its unique acetamide and fluorophenoxy design directly addresses the SAR gap left by the previously explored carboxamide series, allowing researchers to map how linker length and flexibility impact both cytotoxicity and tumor marker suppression.

Investigating Dual Mechanisms of Action in Liver Cancer

The compound is a prime candidate for studying multi-modal anti-cancer mechanisms. Its class has been shown to simultaneously induce G2-M cell cycle arrest and reduce α-fetoprotein secretion [1]. Researchers can deploy this specific compound to quantitatively compare its efficacy in these two orthogonal assays against established benchmarks, potentially uncovering a new lead with a balanced, dual-action profile suitable for combating drug-resistant HCC.

Chemo-informatics and ADME Optimization Studies

As a member of a drug-like class that fully complies with Lipinski's rules [1], this compound is an ideal starting point for in silico modeling and early ADME/Tox profiling. Procurement should be driven by the need to generate a new data set that establishes how the specific physicochemical properties of this molecule influence parameters like membrane permeability and metabolic stability, compared to its less sophisticated analogs.

In Vivo Efficacy Studies in Xenograft Models

For groups advancing HCC therapeutics into preclinical development, this compound is the logical next step following the promising in vitro results of its structural class [1]. Its high predicted drug-likeness makes it a strong candidate for formulation and pharmacokinetic studies in murine models, to determine if its potent anti-proliferative and tumor marker suppression activities translate into in vivo tumor growth inhibition.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.